
tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate: is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method includes the use of tert-butyl carbamate and a phenyl halide in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential use in drug design and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The hydroxymethyl group can form hydrogen bonds, further stabilizing the interaction with the target .
Comparison with Similar Compounds
- tert-butyl carbamate
- tert-butyl (2-aminoethyl)carbamate
- tert-butyl (4-methylpyridin-2-yl)carbamate
Uniqueness: The presence of both the trifluoromethyl and hydroxymethyl groups in tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate makes it unique compared to other tert-butyl carbamate derivatives. These groups confer distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can be advantageous in various applications .
Properties
Molecular Formula |
C13H16F3NO3 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-6,18H,7H2,1-3H3,(H,17,19) |
InChI Key |
IMWVEDVKYPQNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


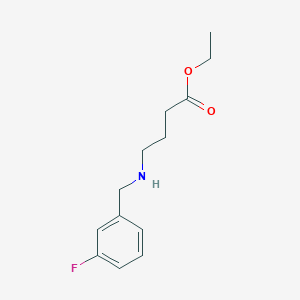
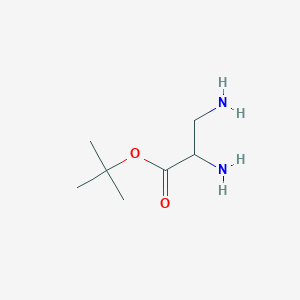
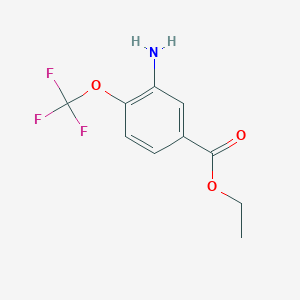
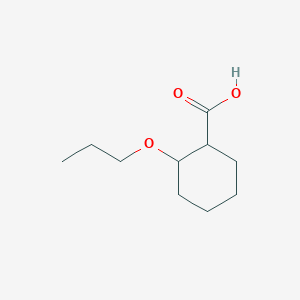
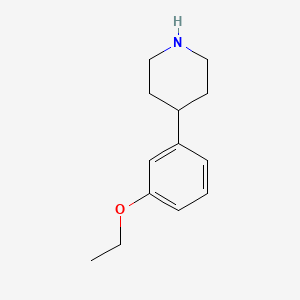
![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)
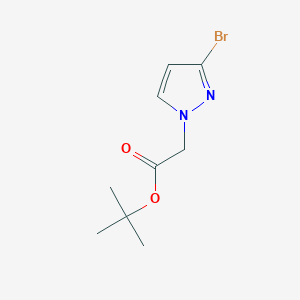
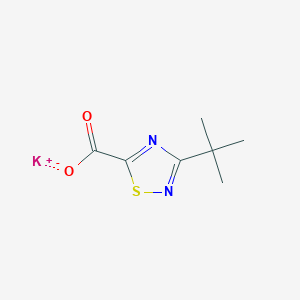
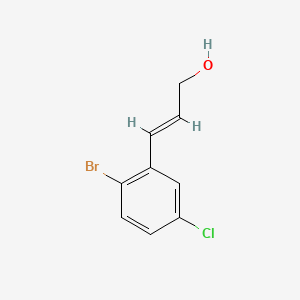
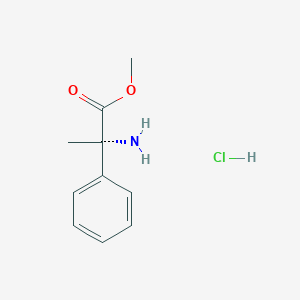

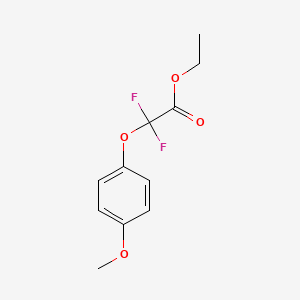
![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)

